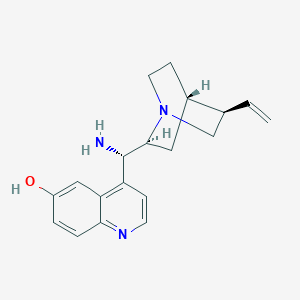

4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol

Description

Properties

Molecular Formula |

C19H23N3O |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

4-[(S)-amino-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol |

InChI |

InChI=1S/C19H23N3O/c1-2-12-11-22-8-6-13(12)9-18(22)19(20)15-5-7-21-17-4-3-14(23)10-16(15)17/h2-5,7,10,12-13,18-19,23H,1,6,8-9,11,20H2/t12-,13-,18-,19-/m0/s1 |

InChI Key |

BVEMLWTWKOYCIY-OYUDYFSCSA-N |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)N |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)N |

Origin of Product |

United States |

Preparation Methods

Use of Chiral Catalysts and Ligands Derived from Cinchona Alkaloids

One of the most effective approaches to prepare such chiral aminoquinoline derivatives is the use of chiral ligands derived from cinchona alkaloids, which provide excellent stereocontrol.

Catalyst Preparation : The chiral ligand, such as 2,4-di-tert-butyl-6-((E)-((R)-(6-methoxyquinolin-4-yl)((2R,4S,8R)-8-vinylquinuclidin-2-yl)methylimino)methyl)phenol, is synthesized through condensation of quinoline derivatives with vinylquinuclidine precursors, followed by reduction steps to yield the aminomethyl linkage.

Catalytic Reaction Conditions : The catalyst is typically prepared by mixing copper (II) salts (e.g., Cu(OTf)2) with the chiral ligand in the presence of a non-nucleophilic tertiary amine base such as triethylamine. The substrate is then reacted under controlled temperature (room temperature to reflux) for 24–48 hours to achieve high yields of the desired chiral product.

Stereoselective Amination : The amino group is introduced stereoselectively by reduction of imine intermediates or via nucleophilic substitution on activated intermediates derived from the quinuclidine core.

Immobilization on Solid Supports for Catalyst Recycling

For practical applications, the chiral aminoquinoline catalysts can be immobilized on polystyrene resins, enhancing recyclability and ease of separation.

Attachment to Merrifield Resin : Boc-protected quinine derivatives are attached to Merrifield resin via nucleophilic substitution in the presence of sodium hydride and potassium iodide, forming ether bonds. Subsequent deprotection yields the active catalyst immobilized on the resin with loadings around 0.6 mmol/g.

Peptide Coupling Approach : Protected α-amino acids can be coupled to aminomethylated polystyrene resins using peptide synthesis protocols. Free amines on the resin are then blocked by acetylation or alkylation to prevent side reactions, resulting in catalysts with loadings between 0.38 and 0.59 mmol/g.

Stepwise Synthesis via Functional Group Transformations

Formation of Iminopyridine Intermediates : Reaction of camphor derivatives with 2-pyridinemethylamine in toluene under reflux forms iminopyridine intermediates, which upon reduction with sodium borohydride yield aminopyridine ligands with defined stereochemistry.

Activation of Hydroxy Groups : Hydroxy groups on intermediates are converted to good leaving groups by sulfonylation (e.g., methanesulfonyl or toluenesulfonyl groups), facilitating nucleophilic substitution to introduce the amino moiety or vinyl substituent.

Cyclization and Epoxide Opening : Epoxide intermediates undergo 6-endo cyclization to form the bicyclic quinuclidine structure, a key step in establishing the correct stereochemistry of the vinylquinuclidine core.

Data Table: Key Reagents and Conditions for Preparation

Research Findings and Analysis

The use of chiral ligands derived from cinchona alkaloids, particularly quinoline-vinylquinuclidine frameworks, provides high enantioselectivity and yield in the synthesis of the target aminoquinoline compound.

Immobilization on solid supports such as Merrifield resin enhances catalyst stability and recyclability without compromising catalytic activity, making the preparation process more sustainable and cost-effective.

The stereochemical integrity of the product is maintained through careful control of reaction conditions, choice of protecting groups, and selective activation of functional groups, as demonstrated by chromatographic separation and elemental analysis of intermediates and final products.

The synthetic routes often involve multi-step sequences with purification steps such as flash chromatography to isolate diastereomeric mixtures favoring the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: The amino and vinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often require bases such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that compounds similar to 4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol exhibit significant anticancer activity. For instance, derivatives of quinoline have been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. The specific substitution on the quinoline ring can enhance its potency against different cancer types.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that quinoline derivatives can exhibit broad-spectrum activity against various pathogens. The presence of the amino group in this compound may enhance its interaction with microbial targets, leading to increased efficacy.

Neuroscience

Cholinergic Modulation

The quinuclidine moiety in this compound suggests potential applications in modulating cholinergic systems. Compounds with similar structures have been studied for their ability to act as acetylcholine receptor modulators. This could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.

Cognitive Enhancement

Preliminary studies have suggested that analogs of this compound may enhance cognitive functions by improving synaptic plasticity and memory retention. This application is particularly relevant in the context of age-related cognitive decline and other cognitive disorders.

Synthetic Intermediate

Building Block for Complex Molecules

this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various reactions such as coupling reactions and modifications that can lead to the development of new pharmaceuticals.

Case Studies

Mechanism of Action

The mechanism of action of 4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the quinuclidine moiety can interact with receptors or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl in 7b ) increase electrophilicity, favoring catalytic activity in asymmetric reactions .

Pharmacological and Catalytic Activity

- Quinine : Broad antimalarial activity via heme polymerization inhibition (IC50: 10–100 nM) .

- Organocatalysts (e.g., 7b): Demonstrated efficacy in asymmetric aldol reactions (up to 92% enantiomeric excess) .

Physicochemical Properties

Key Observations :

- The target compound’s lower LogP compared to quinine suggests improved aqueous solubility, advantageous for drug formulation .

Stereochemical Considerations

- The (1S,2S,4S,5R) configuration in the target compound contrasts with (1S,2R,4S,5R) in some intermediates , highlighting the importance of stereochemistry in synthetic reproducibility and bioactivity.

Biological Activity

The compound 4-((S)-Amino((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol , commonly referred to as a quinoline derivative, has garnered attention in recent years due to its potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 422.50 g/mol |

| CAS Number | 549-56-4 |

Structural Characteristics

The compound features a quinoline moiety linked to a quinuclidine structure, which is essential for its biological activity. The stereochemistry of the compound is significant; the (S)-amino group contributes to its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that quinoline derivatives exhibit substantial antimicrobial properties. For instance, a study reported that the synthesized quinoline-tetraphenylborate complex demonstrated notable antibacterial activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism underlying this activity appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

Quinoline derivatives are also being explored for their anticancer properties. A structure-activity relationship study highlighted that modifications on the quinoline ring can significantly enhance cytotoxicity against cancer cell lines. Specifically, compounds with hydroxyl substitutions exhibited improved potency compared to their unsubstituted counterparts .

Neuroprotective Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence that quinoline derivatives may possess neuroprotective effects. Research indicates that certain analogs can inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative diseases. This inhibition could lead to increased levels of neurotransmitters like dopamine and serotonin, potentially alleviating symptoms in conditions such as Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Quinoline Ring Modifications : Substituents on the quinoline ring significantly affect biological activity. For instance, hydroxyl groups enhance hydrogen bonding capabilities with target proteins.

- Quinuclidine Structure : The stereochemistry of the quinuclidine moiety plays a critical role in receptor binding affinity and selectivity.

- Linker Variability : Alterations in the linker between the quinoline and quinuclidine can influence pharmacokinetics and bioavailability.

Table: Summary of SAR Findings

| Modification Type | Effect on Activity | Reference |

|---|---|---|

| Hydroxyl substitution | Increased antibacterial activity | |

| Stereochemical configuration | Enhanced receptor binding | |

| Linker length variation | Altered bioavailability |

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of this compound was evaluated against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, indicating strong potential as an antimicrobial agent .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties showed that derivatives of this compound could induce apoptosis in human liver cancer cells with IC50 values ranging from 30 to 70 µM. The study emphasized the importance of specific structural features in enhancing cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.